molecular formula C22H23N3O B2791196 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide CAS No. 1798030-08-6

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide

Cat. No.: B2791196
CAS No.: 1798030-08-6
M. Wt: 345.446
InChI Key: OQNQNUJVFVFTRO-UHFFFAOYSA-N
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Description

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyrrolidine ring, and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a Mannich reaction, where the quinoline derivative is reacted with formaldehyde and a secondary amine (such as phenylpyrrolidine) under acidic conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single quinoline ring, known for its antimalarial properties.

    Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in drug discovery for its versatile biological activities.

    Quinoline-8-carboxamide: A derivative with a carboxamide group at the 8-position, similar to the target compound but lacking the pyrrolidine ring.

Uniqueness

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide is unique due to its combination of a quinoline core, a pyrrolidine ring, and a carboxamide group. This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-12-13-17-7-5-11-20(21(17)24-16)22(26)23-15-19-10-6-14-25(19)18-8-3-2-4-9-18/h2-5,7-9,11-13,19H,6,10,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNQNUJVFVFTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NCC3CCCN3C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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